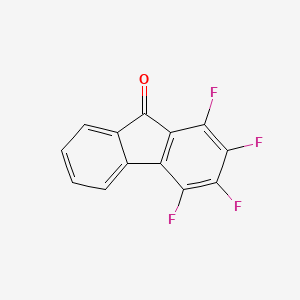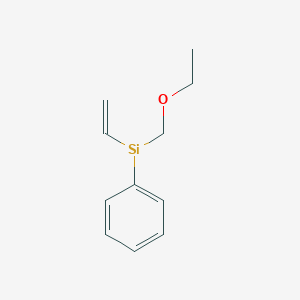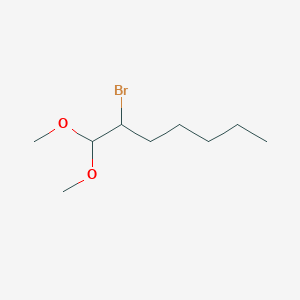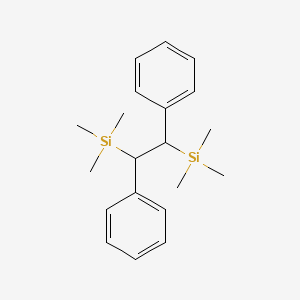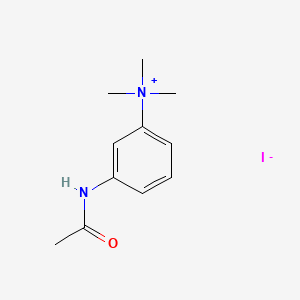
3-Acetamidophenyltrimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetamidophenyltrimethylammonium iodide is a quaternary ammonium compound that features an acetamido group attached to a phenyl ring, which is further bonded to a trimethylammonium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidophenyltrimethylammonium iodide typically involves the quaternization of 3-acetamidophenylamine with methyl iodide. The reaction is carried out in a suitable solvent such as dichloromethane under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 3-acetamidophenylamine in dichloromethane.
- Add an excess amount of methyl iodide to the solution.
- Stir the reaction mixture at room temperature or under reflux conditions until the reaction is complete.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as solvent recovery, product purification, and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetamidophenyltrimethylammonium iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethylammonium group.
Oxidation and Reduction Reactions: The acetamido group can undergo oxidation and reduction under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and thiolate ions. The reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products may include carboxylic acids or other oxidized derivatives.
Reduction: Products may include amines or other reduced derivatives.
Hydrolysis: Products include the corresponding amine and acetic acid.
Applications De Recherche Scientifique
3-Acetamidophenyltrimethylammonium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the synthesis of other quaternary ammonium compounds and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Acetamidophenyltrimethylammonium iodide involves its interaction with biological membranes and proteins. The trimethylammonium group can interact with negatively charged components of cell membranes, leading to changes in membrane permeability. Additionally, the acetamido group can form hydrogen bonds with proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyltrimethylammonium iodide
- Methyltrimethylammonium iodide
- Phenyltrimethylammonium iodide
Comparison
3-Acetamidophenyltrimethylammonium iodide is unique due to the presence of the acetamido group, which imparts additional chemical reactivity and potential biological activity compared to other similar quaternary ammonium compounds. The acetamido group allows for hydrogen bonding and additional interactions with biological molecules, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
6140-18-7 |
|---|---|
Formule moléculaire |
C11H17IN2O |
Poids moléculaire |
320.17 g/mol |
Nom IUPAC |
(3-acetamidophenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C11H16N2O.HI/c1-9(14)12-10-6-5-7-11(8-10)13(2,3)4;/h5-8H,1-4H3;1H |
Clé InChI |
HMOCYXPFAZGKDD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
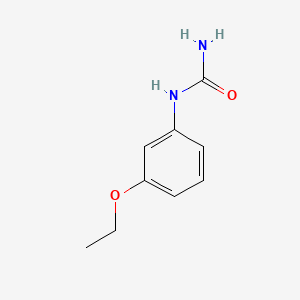
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
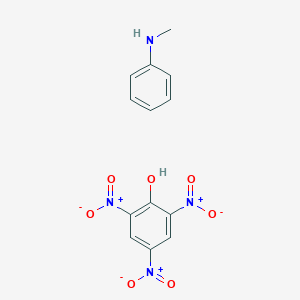
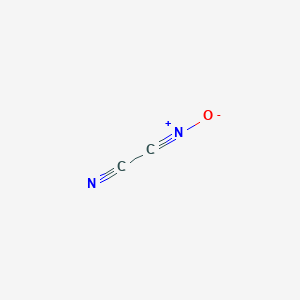
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)

